

# Oral (2R)-Atecegatran: A Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (2R)-Atecegatran |           |
| Cat. No.:            | B1671135         | Get Quote |

(2R)-Atecegatran, also known as Atecegatran metoxil or AZD0837, is an investigational oral anticoagulant. It functions as a prodrug, being metabolically converted in the body to its active form, AR-H067637. This active metabolite is a selective and reversible direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Clinical development of (2R)-Atecegatran has reached Phase II trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation. This technical guide provides a detailed overview of the pharmacokinetic profile of oral (2R)-Atecegatran, intended for researchers, scientists, and professionals in drug development.

## **Pharmacokinetic Data**

The pharmacokinetic properties of **(2R)-Atecegatran** and its active metabolite, AR-H067637, have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of the Active Metabolite (AR-H067637) in Humans Following Single Oral Doses of (2R)-Atecegatran (AZD0837)



| Parameter                                    | Value     | Reference |
|----------------------------------------------|-----------|-----------|
| Time to Maximum Plasma Concentration (Tmax)  | ~1 hour   | [1][2]    |
| Plasma Half-life (t½)                        | 9.3 hours | [1][2]    |
| Oral Bioavailability of (2R)-<br>Atecegatran | 22 - 52%  | [1][2]    |
| Inter-individual Variability in<br>Cmax      | 16%       | [1][2]    |
| Inter-individual Variability in AUC          | 28%       | [1][2]    |

Table 2: Effect of Ketoconazole on the Pharmacokinetics of (2R)-Atecegatran (AZD0837) and its Active Metabolite

(AR-H067637) in Pigs

| Parameter                                      | Change with Concomitant<br>Ketoconazole | Reference |
|------------------------------------------------|-----------------------------------------|-----------|
| AUC of (2R)-Atecegatran (Prodrug)              | 99% increase                            | [3]       |
| AUC of AR-H067637 (Active<br>Metabolite)       | 51% increase                            | [3]       |
| Biliary Excretion of AR-<br>H067637 (Ae(bile)) | 53 ± 6% of the enteral dose             | [3]       |

## **Experimental Protocols**

# First-in-Man Study of Single Oral Doses of (2R)-Atecegatran (AZD0837)

Study Design: This was a single-center, randomized, single-blind, placebo-controlled, escalating single-dose study.[1]



Subjects: 44 healthy Caucasian male volunteers, aged 20-39 years, were enrolled.[1][2]

Drug Administration: Single oral escalating doses of **(2R)-Atecegatran** (15 mg, 45 mg, 120 mg, 300 mg, and 750 mg) were administered as a solution to fasting subjects.[1][2]

Pharmacokinetic Sampling and Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of **(2R)-Atecegatran** and its active metabolite, AR-H067637. Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated.

Pharmacodynamic Assessment: The anticoagulant effect was assessed by ex vivo measurements of activated partial thromboplastin time (APTT), ecarin coagulation time (ECT), thrombin time (TT), and thrombin generation in plasma.[1][2]

## Preclinical Study of (2R)-Atecegatran (AZD0837) in Pigs

Animal Model: An experimental model in pigs was utilized, which allowed for repeated sampling from three blood vessels, the bile duct, and a perfused intestinal segment.[3]

#### Drug Administration:

- **(2R)-Atecegatran** (500 mg) was administered enterally, either alone (n=5) or in combination with a single dose of ketoconazole (600 mg) (n=6).[3]
- The prodrug and its active metabolite were also administered intravenously as reference doses (n=2 for each).[3]

Sample Collection and Analysis: Plasma and bile samples were collected to determine the concentrations of **(2R)-Atecegatran** and its metabolites. This allowed for the investigation of biotransformation and the effects of ketoconazole on metabolism and hepatobiliary transport.[3] In vitro depletion experiments using pig liver microsomes were also conducted to support the in vivo findings.[3]

# Visualizations Mechanism of Action of AR-H067637





Click to download full resolution via product page

Caption: Mechanism of action of AR-H067637, the active metabolite of (2R)-Atecegatran.

## **Experimental Workflow of the First-in-Man Study**





Click to download full resolution via product page

Caption: Workflow of the first-in-man pharmacokinetic and pharmacodynamic study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ketoconazole on the in vivo biotransformation and hepatobiliary transport of the thrombin inhibitor AZD0837 in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oral (2R)-Atecegatran: A Comprehensive Pharmacokinetic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671135#pharmacokinetic-profile-of-oral-2r-atecegatran]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com